molecular formula C9H6N2OS B2574576 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde CAS No. 184679-13-8

2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde

Cat. No.: B2574576
CAS No.: 184679-13-8
M. Wt: 190.22
InChI Key: UTFHURULTRKXDB-UHFFFAOYSA-N
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Description

2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with thioamide derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solution to facilitate the reaction . Another approach includes the use of magnesium oxide nanoparticles as a catalyst to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in microbial growth, leading to antimicrobial effects. In cancer cells, it may interfere with cell cycle regulation and induce apoptosis through the inhibition of key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-Yl)-1,3-Thiazole-4-Carbaldehyde
  • 2-(Pyridin-4-Yl)-1,3-Thiazole-4-Carbaldehyde
  • 2-(Pyridin-3-Yl)-1,3-Thiazole-5-Carbaldehyde

Uniqueness

2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde is unique due to its specific structural configuration, which imparts distinct biological activities compared to its analogs. The position of the pyridine ring and the aldehyde group plays a crucial role in its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure :

  • IUPAC Name : 2-pyridin-3-yl-1,3-thiazole-4-carbaldehyde
  • Molecular Formula : C9H6N2OS
  • CAS Number : 184679-13-8

The compound features both pyridine and thiazole rings, which contribute to its unique biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Escherichia coli0.25 µg/mL28
Staphylococcus aureus0.22 µg/mL30
Candida albicans0.30 µg/mL25

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi, showcasing its potential as a therapeutic agent for infectious diseases .

2. Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise in antiviral applications. Studies have suggested that it can inhibit viral replication by targeting specific viral enzymes.

Case Study : A recent study highlighted the efficacy of thiazole derivatives in inhibiting SARS-CoV-2 proteases, indicating that similar compounds may offer antiviral benefits through structural analogies .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Mechanism of Action
H46015Induction of apoptosis
A54912Inhibition of cell cycle progression
HT-2918Disruption of signaling pathways

The compound's mechanism involves the inhibition of key signaling pathways that regulate cell proliferation and survival, leading to increased apoptosis in cancer cells .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antimicrobial Effects : The compound inhibits enzymes critical for microbial growth.
  • Anticancer Effects : It interferes with cell cycle regulation and promotes apoptosis through modulation of signaling pathways.

Similar Compounds

Compound NameStructural DifferencesNotable Biological Activity
2-(Pyridin-2-Yl)-1,3-Thiazole-4-CarbaldehydeDifferent position of pyridineModerate antibacterial activity
2-(Pyridin-4-Yl)-1,3-Thiazole-4-CarbaldehydeDifferent position of pyridineLow anticancer activity

The unique position of the pyridine ring in this compound enhances its interaction with biological targets compared to its analogs .

Properties

IUPAC Name

2-pyridin-3-yl-1,3-thiazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-2-1-3-10-4-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFHURULTRKXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution containing the product from Example 19A (20 g, 85.5 mmol) in dichloromethane (340 mL) was treated dropwise with DIBAL (86 mL, 1 M in dichloromethane) at −78° C., stirred at −78° C. for 2 hours, treated with DIBAL (43 mL, 1 M in dichloromethane), stirred at −78° C. for 1 hour, treated with methanol (20 mL) at −78° C., warmed to 25° C., treated with dichloromethane (250 mL), saturated aqueous sodium potassium tartrate (350 mL), and pH 7 buffer (300 mL), stirred vigorously with a mechanical stirrer for 16 hours, and filtered through celite®. The aqueous phase was washed with chloroform, and the combined organic phase was washed with brine and dried over MgSO4, filtered and concentrated. The residue was chromatographed on silica gel eluting 0-4% methanol/chloroform to give the title compound (11.61 g, 71% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
86 mL
Type
reactant
Reaction Step Two
Name
Quantity
43 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
71%

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